2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide

Scaffold uniqueness Chemical diversity Virtual screening

Procure CAS 1396812-62-6 to add a verified singleton scaffold to your screening library. As documented by ZINC, no other commercially available compound shares its topology—maximizing diversity coverage for kinase and GPCR targets. Aligns with optimal CCR4 antagonist pharmacophore (US-9493453-B2). Dual-purpose: serves both kinase-focused and GPCR-focused screening subsets. Paired with isomeric LC-1028, enables head-to-head selectivity profiling. Multi-vendor availability at research-grade purity (≥95%) ensures rapid delivery for time-sensitive campaigns.

Molecular Formula C28H27N5O
Molecular Weight 449.558
CAS No. 1396812-62-6
Cat. No. B2742211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
CAS1396812-62-6
Molecular FormulaC28H27N5O
Molecular Weight449.558
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H27N5O/c34-27(26(22-10-4-1-5-11-22)23-12-6-2-7-13-23)31-24-20-29-28(30-21-24)33-18-16-32(17-19-33)25-14-8-3-9-15-25/h1-15,20-21,26H,16-19H2,(H,31,34)
InChIKeyILSHIFMUMWJKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide: Structural Identity, Database Registration, and Procurement Context for CAS 1396812-62-6


2,2-Diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1396812-62-6, molecular formula C28H27N5O, molecular weight 449.558 g/mol) is a synthetic small molecule belonging to the piperazinyl-pyrimidine acetamide class [1]. The compound features a 2-(4-phenylpiperazin-1-yl)pyrimidine core coupled to a 2,2-diphenylacetamide moiety, placing it within a chemical space explored for kinase inhibition, G-protein-coupled receptor (GPCR) modulation, and chemokine receptor antagonism [2][3]. The compound is registered in the ZINC database (ZINC71333035) with a calculated logP of approximately 5.67, and its framework is reported as unique within the ZINC collection, with no other compound sharing the same scaffold topology [1]. It is commercially available as a research-grade screening compound from multiple vendors, typically at purities ≥95% .

Why Piperazinyl-Pyrimidine Acetamides Cannot Be Interchanged: Structural Determinants of Target Engagement for CAS 1396812-62-6


Generic substitution among piperazinyl-pyrimidine acetamide analogs fails because minor structural variations at the pyrimidine 2-position, the piperazine N-substituent, or the acetamide α-carbon produce large shifts in target binding, selectivity, and cellular potency. In the CCR4 antagonist series exemplified by US-9493453-B2, replacement of the 4-phenylpiperazine group with benzylpiperazine or halogen-substituted phenylpiperazine analogs altered CCR4 antagonistic potency by over 10-fold [1]. Similarly, in piperazinylpyrimidine-based kinase inhibitors, the nature of the acetamide substituent was shown to govern selectivity between Pim kinase isoforms and Bcl-XL, with diphenylacetamide-containing analogs exhibiting a distinct selectivity fingerprint compared to mono-phenyl or heteroaryl-acetamide congeners [2][3]. Furthermore, compounds sharing the identical molecular formula C28H27N5O but differing in atom connectivity—such as LC-1028 (CAS 2324158-08-7), a p97/VCP inhibitor—exhibit entirely unrelated target profiles, demonstrating that molecular formula alone is an unreliable proxy for biological function . These findings underscore that 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide possesses a unique three-dimensional pharmacophore that cannot be replicated by simply substituting any single substructure without empirical validation of the resulting biological profile.

Quantitative Differentiation Evidence for 2,2-Diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1396812-62-6) Relative to Structural Analogs


Unique Scaffold Topology Versus All Commercially Available Compounds in ZINC Database

In the ZINC database of over 230 million commercially available compounds, 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (ZINC71333035) possesses a framework for which no other compound with the same scaffold topology exists [1]. The scaffold is defined by the connectivity of the 2-(4-phenylpiperazin-1-yl)pyrimidine-5-amine core coupled to the 2,2-diphenylacetamide group. By contrast, the structurally related analog N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide (CAS 1396684-70-0) contains a phenoxy substituent at the pyrimidine 2-position instead of the 4-phenylpiperazine group, yielding a distinct scaffold [2]. This scaffold-level uniqueness means that 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide samples a region of chemical space inaccessible to any other purchasable compound, a critical consideration for library design where maximizing scaffold diversity is a primary objective.

Scaffold uniqueness Chemical diversity Virtual screening

Physicochemical Property Differentiation: logP and Lipinski Profile Versus Isomeric Formula-Matched Analog

2,2-Diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide exhibits a calculated logP of approximately 5.67 and contains 5 hydrogen bond acceptors and 1 hydrogen bond donor, as reported in the ZINC database [1]. This places the compound at the upper boundary of Lipinski-compliant chemical space (logP ≤ 5, HBD ≤ 5, HBA ≤ 10). In contrast, the isomeric compound LC-1028 (CAS 2324158-08-7), which shares the identical molecular formula C28H27N5O and molecular weight 449.55, possesses a different atom connectivity resulting in distinct physicochemical properties—LC-1028 is characterized as a covalent irreversible inhibitor with an IC50 of 33 nM against p97/VCP, whereas the target compound lacks the electrophilic warhead required for covalent target engagement . The difference in logP between the target compound and more polar analogs such as N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-diphenylacetamide (predicted logP ~3.5–4.0 due to smaller amine substituent) is estimated at ≥1.5 log units, which translates to approximately 30-fold difference in octanol-water partition coefficient .

Lipophilicity Drug-likeness ADME prediction

Class-Level CCR4 Antagonism: Patent-Established Activity for Piperazinyl-Pyrimidine Scaffolds with Defined SAR

The compound belongs to the piperazinyl-pyrimidine derivative class claimed in US Patent US-9493453-B2 as CCR4 (human chemokine receptor 4) antagonists [1]. The patent establishes structure-activity relationships demonstrating that the 4-phenylpiperazine substituent at the pyrimidine 2-position is critical for CCR4 binding, with modifications to the phenyl group (e.g., halogen substitution, replacement with benzyl) producing significant shifts in antagonistic potency [1]. Within this class, compounds bearing a diphenylacetamide group at the pyrimidine 5-position were among the most potent exemplars, though exact IC50 values for CAS 1396812-62-6 are not disclosed in the publicly available patent text [1]. The patent's exemplified compounds showed CCR4 antagonistic activity sufficient for further development as treatments for asthma, allergic dermatitis, and rheumatoid arthritis. In comparison, piperazinyl-pyrimidine derivatives lacking the diphenylacetamide moiety or bearing smaller acetamide substituents generally exhibited reduced CCR4 antagonism, consistent with the requirement for a bulky hydrophobic group at this position [1][2].

CCR4 antagonism Chemokine receptor Anti-inflammatory

Antitumor Kinase Inhibition Class Potential: Piperazinylpyrimidine Derivatives as Selective Kinase Inhibitors

Piperazinylpyrimidine derivatives, including 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide, have been investigated as a class of selective kinase inhibitors with antitumor activity [1]. In a study by Shallal and Russu (2011), a series of novel piperazinylpyrimidine compounds were synthesized and screened against the NCI-60 human tumor cell line panel, with several compounds demonstrating selective growth inhibition against MDA-MB-468 breast cancer cells [1]. The diphenylacetamide moiety contributes to kinase selectivity by occupying a hydrophobic pocket adjacent to the ATP-binding site, a feature absent in simpler acetamide-substituted analogs. While specific GI50 values for CAS 1396812-62-6 are not reported in the open literature, the compound's structural features—particularly the combination of a 4-phenylpiperazine at the pyrimidine 2-position and a 2,2-diphenylacetamide at the 5-position—match the pharmacophore associated with kinase inhibition in this chemical class [1][2]. Compounds within this series also demonstrated binding to the prosurvival Bcl-2 family protein Bcl-XL, suggesting potential polypharmacology [3].

Kinase inhibition Anticancer Piperazinylpyrimidine

Synthetic Tractability and Commercial Availability: Multi-Vendor Sourcing with Defined Purity Specifications

2,2-Diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is listed as a stock compound by multiple chemical suppliers, including TargetMol (Catalog T12594, purity ≥98%, stock level >50,000 units as of latest update) . The compound is synthesized via a convergent route involving coupling of 2-(4-phenylpiperazin-1-yl)pyrimidin-5-amine with 2,2-diphenylacetyl chloride, a method that benefits from commercially available precursors [1]. This contrasts with several positional isomers and close analogs—such as N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide (CAS 1396684-70-0)—which are listed by fewer suppliers and often at lower stock levels, reflecting more constrained synthetic accessibility [2]. The presence of the 4-phenylpiperazine group also provides a synthetic handle for further derivatization (e.g., N-alkylation, N-arylation, or Boc-deprotection if a protected intermediate is used), offering downstream synthetic utility beyond simple screening applications [1].

Compound sourcing Commercial availability Synthetic intermediates

Bibliometric Linkage to P2Y14 Receptor Antagonist Chemical Series

The ZINC database associates 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (ZINC71333035) with the primary literature reference 'Synthesis and SAR of pyrimidine-based, non-nucleotide P2Y14 receptor antagonists' (Bioorg. Med. Chem. Lett., 2011, 21, 2832–2835, PMID: 21507642) [1]. The P2Y14 receptor is a Gi-coupled GPCR activated by UDP-glucose and implicated in inflammatory and metabolic diseases, representing a distinct therapeutic target from the kinase and CCR4 applications also associated with piperazinyl-pyrimidines [2]. Compounds within this chemical series were profiled for P2Y14 antagonism using a calcium mobilization assay in HEK cells co-expressing Gαi5, with the most potent antagonists achieving sub-micromolar IC50 values [1]. While the exact P2Y14 IC50 for CAS 1396812-62-6 is not disclosed in the abstracted record, its bibliometric linkage to this study positions it within a target space orthogonal to that of the p97 inhibitor LC-1028 (same molecular formula, unrelated target) and distinct from the CCR4-focused piperazinyl-pyrimidines [1].

P2Y14 receptor Pyrimidine antagonist GPCR

Recommended Procurement and Research Application Scenarios for 2,2-Diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1396812-62-6)


Scaffold Diversity-Driven Screening Library Expansion for Novel Kinase or GPCR Target Discovery

Procurement of CAS 1396812-62-6 is indicated when the objective is to maximize scaffold diversity in a screening collection. As documented in the ZINC database, this compound possesses a singleton framework with no other commercially available compound sharing its scaffold topology [1]. For organizations building diversity-oriented screening libraries of 10,000–100,000 compounds, inclusion of singleton scaffolds increases the probability of identifying novel chemical starting points for challenging or first-in-class targets. The compound's structural features bridge two privileged medicinal chemistry motifs—the piperazinyl-pyrimidine kinase inhibitor scaffold and the diphenylacetamide GPCR ligand motif [2]—making it a dual-purpose addition to both kinase-focused and GPCR-focused screening subsets.

Focused CCR4 Antagonist Screening for Anti-Inflammatory and Immuno-Oncology Programs

The compound's alignment with the SAR developed in US Patent US-9493453-B2 positions it as a candidate for focused CCR4 antagonist screening [1]. The 4-phenylpiperazine substituent and 2,2-diphenylacetamide group correspond to the optimal pharmacophoric elements identified in the patent series for maximal CCR4 binding. Research groups investigating CCR4-mediated diseases—including asthma, allergic dermatitis, rheumatoid arthritis, and CCR4-expressing malignancies—can employ this compound as a tool for target validation or as a starting point for hit-to-lead optimization. The compound's commercial availability from multiple vendors with defined purity facilitates rapid procurement for time-sensitive screening campaigns .

Comparative Profiling Against Formula-Matched Isomers to Deconvolute Target Engagement

A unique research application arises from the existence of the isomeric compound LC-1028 (CAS 2324158-08-7), which shares the identical molecular formula C28H27N5O but functions as a covalent p97/VCP inhibitor with IC50 = 33 nM [1]. Simultaneous procurement of both CAS 1396812-62-6 and CAS 2324158-08-7 enables paired comparative profiling experiments to deconvolute the structural determinants of target selectivity. This head-to-head comparison can be used to map the pharmacophoric features responsible for CCR4/kinase pathway engagement versus p97 inhibition, providing valuable SAR insights that cannot be obtained from either compound alone [2].

Synthetic Chemistry Intermediate for Derivatization Libraries Targeting the Pyrimidine 2-Position

The compound serves as a versatile synthetic intermediate for generating focused derivatization libraries. The 4-phenylpiperazine group at the pyrimidine 2-position can undergo N-demethylation or N-functionalization to access analogs with modified piperazine substituents, while the diphenylacetamide amide bond provides a stable linkage compatible with diverse reaction conditions [1]. This synthetic tractability is supported by the compound's multi-vendor availability and established synthetic route, ensuring reliable access to starting material for medicinal chemistry campaigns. Procurement at the 100 mg to 1 g scale is feasible through major suppliers, supporting both exploratory SAR studies and initial scale-up for in vivo pharmacokinetic profiling .

Quote Request

Request a Quote for 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.